molecular formula C6H10O3 B169444 2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde CAS No. 18871-63-1

2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde

Cat. No. B169444
CAS RN: 18871-63-1
M. Wt: 130.14 g/mol
InChI Key: RLBQTMYBGOKQBU-UHFFFAOYSA-N
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Description

“2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde” is a chemical compound with the CAS Number: 18871-63-1. It has a molecular weight of 130.14 . The IUPAC name for this compound is 2-(2-methyl-1,3-dioxolan-2-yl)acetaldehyde .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 130.14 g/mol, a XLogP3-AA of -0.5, and a topological polar surface area of 35.5 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds .

Scientific Research Applications

Synthesis of Bioactive Molecules

This compound is utilized in the synthesis of various bioactive molecules. For instance, it serves as a precursor in the synthesis of fluorinated spirobenzofuran piperidines , which are investigated for their potential as s1 receptor ligands . These ligands have implications in neurological research and could be pivotal in the development of treatments for disorders such as schizophrenia and depression.

Development of Fluorescent Probes

Researchers employ this compound in the development of fluorescent probes . Specifically, it’s used to create a ratiometric fluorescent probe that can distinguish cysteine from other amino acids like homocysteine and glutathione . This specificity is crucial for biochemical assays that monitor cellular redox states and the detection of cysteine-related metabolic disorders.

Inhibitors for Enzyme Kinase

The compound is a reactant in the microwave-assisted synthesis of KN-93 , an inhibitor of calmodulin kinase II . Calmodulin kinase II plays a significant role in calcium signaling pathways, and inhibitors like KN-93 are valuable tools for dissecting these pathways in physiological and pathological processes.

Antitumor Agents

In cancer research, this chemical is used in the synthesis of compounds with antitumor properties . By contributing to the development of new chemotherapeutic agents, it aids in expanding the arsenal against various forms of cancer.

Regio-Selective Synthesis of Indoles

The compound finds application in the regio-selective synthesis of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization . Indole derivatives are structurally diverse and have significant pharmacological activities, making them valuable in medicinal chemistry.

Enantioselective Synthesis

It is also employed in the enantioselective synthesis of complex organic molecules . For example, it has been used in the total synthesis of (-)-strychnine , an alkaloid with a storied history in both toxicology and organic chemistry due to its complex molecular structure.

Ketalization Reactions

In synthetic organic chemistry, this compound is used in ketalization reactions . These reactions are essential for protecting carbonyl groups during multi-step synthesis processes, particularly in the production of sensitive pharmaceutical compounds.

properties

IUPAC Name

2-(2-methyl-1,3-dioxolan-2-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(2-3-7)8-4-5-9-6/h3H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBQTMYBGOKQBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451573
Record name 2-(2-methyl-1,3-dioxolan-2-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18871-63-1
Record name 2-(2-methyl-1,3-dioxolan-2-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Pyridine (7.2 g) and chromic oxide (CrO3) (4.6 g) are added in small fractions to dichloromethane (150 cc) over 10 minutes. After 15 minutes' stirring at a temperature in the region of 20° C., 2,2-ethylenedioxy-4-hydroxybutane (0.85 g, 6.4 mmol) is added quickly as a solution in dichloromethane (2 cc). After 15 minutes' stirring at 20° C., the black, viscous precipitate is separated off by filtration through silica and is washed with ether. After evaporation of the solvents, 3,3-ethylenedioxybutanal (0.59 g) is obtained (B.P.0.4 =35° C.).
Quantity
7.2 g
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reactant
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[Compound]
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chromic oxide
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4.6 g
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150 mL
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0.85 g
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reactant
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2 mL
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solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde
Reactant of Route 2
2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde
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2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde
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2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde
Reactant of Route 5
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2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde
Reactant of Route 6
2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde

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